4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)morpholine
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Overview
Description
4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)morpholine is a chemical compound that features a morpholine ring attached to a 1,2,3-triazole ring via a carbonyl group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both the morpholine and triazole rings endows the compound with unique chemical and biological properties.
Mechanism of Action
Target of Action
Triazole compounds are known to interact with a variety of enzymes and receptors in biological systems . For instance, some triazole derivatives have been reported to interact with acetylcholinesterase, a key enzyme involved in neurodegeneration .
Mode of Action
Triazole compounds are known to bind to their targets through the nitrogen atoms in the triazole ring . This binding can lead to changes in the activity of the target enzyme or receptor, which can result in various biological effects .
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antimalarial, and antiviral activities . These activities suggest that triazole compounds may affect multiple biochemical pathways.
Pharmacokinetics
The drug-likeness of similar triazole compounds has been investigated, and these compounds are predicted to have good pharmacokinetic properties .
Result of Action
Given the wide range of biological activities exhibited by triazole compounds, it is likely that this compound could have multiple effects at the molecular and cellular level .
Action Environment
It is known that the stability and efficacy of many drugs can be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)morpholine typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This method is favored for its efficiency and high yield. The general synthetic route is as follows:
Preparation of Azide Precursor: The azide precursor can be synthesized by reacting an appropriate halide with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF).
Preparation of Alkyne Precursor: The alkyne precursor is prepared by reacting propargyl alcohol with a suitable base, such as sodium hydride, followed by protection of the hydroxyl group if necessary.
Click Reaction: The azide and alkyne precursors are then subjected to the CuAAC reaction in the presence of a copper(I) catalyst, such as copper(I) bromide, and a ligand like tris(benzyltriazolylmethyl)amine (TBTA). The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or water at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or triazole ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups attached to the morpholine or triazole rings.
Scientific Research Applications
4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)morpholine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable triazole linkages.
Organic Synthesis: The compound serves as a versatile building block in the synthesis of complex organic molecules.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds such as 1-aryl-5-methyl-1H-1,2,3-triazole-4-carbonyl chlorides and their derivatives.
Morpholine Derivatives: Compounds containing the morpholine ring, such as morpholine-4-carboxylic acid and its derivatives.
Uniqueness
4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)morpholine is unique due to the combination of the triazole and morpholine rings, which imparts distinct chemical and biological properties. The triazole ring provides stability and the ability to form strong interactions with biological targets, while the morpholine ring enhances solubility and bioavailability. This combination makes the compound a valuable scaffold in drug design and materials science .
Properties
IUPAC Name |
(1-methyltriazol-4-yl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c1-11-6-7(9-10-11)8(13)12-2-4-14-5-3-12/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIVFGOGXMYSQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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